molecular formula C13H14N2O2 B14608427 2,5-Dimethyl-4-(2-methylbenzoyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 58011-41-9

2,5-Dimethyl-4-(2-methylbenzoyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B14608427
CAS No.: 58011-41-9
M. Wt: 230.26 g/mol
InChI Key: PRKWYQIWHRKDJA-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(2-methylbenzoyl)-1,2-dihydro-3H-pyrazol-3-one is a chemical compound with a complex structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(2-methylbenzoyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 2-methylbenzoyl chloride with 2,5-dimethyl-1H-pyrazol-3-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(2-methylbenzoyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazolone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,5-Dimethyl-4-(2-methylbenzoyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(2-methylbenzoyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-4-(2-methylbenzoyl)piperazin-1-yl]-(2-methylphenyl)methanone
  • 2,5-Dimethyl-4-[4-(2-methylbenzoyl)piperazin-1-yl]benzaldehyde

Uniqueness

2,5-Dimethyl-4-(2-methylbenzoyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific structural features and the presence of both a pyrazolone core and a benzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

58011-41-9

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2,5-dimethyl-4-(2-methylbenzoyl)-1H-pyrazol-3-one

InChI

InChI=1S/C13H14N2O2/c1-8-6-4-5-7-10(8)12(16)11-9(2)14-15(3)13(11)17/h4-7,14H,1-3H3

InChI Key

PRKWYQIWHRKDJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(NN(C2=O)C)C

Origin of Product

United States

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